N-(2-tert-butylphenyl)-2-methylpropanamide
Description
N-(2-tert-butylphenyl)-2-methylpropanamide is an amide derivative characterized by a 2-methylpropanamide backbone substituted with a bulky 2-tert-butylphenyl group at the nitrogen atom. Below, we systematically compare this compound with similar amides based on substituent effects, synthetic methodologies, biological relevance, and analytical profiles.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)13(16)15-12-9-7-6-8-11(12)14(3,4)5/h6-10H,1-5H3,(H,15,16) |
InChI Key |
AZFYMOJRKFYPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(C)(C)C |
Origin of Product |
United States |
Biological Activity
N-(2-tert-butylphenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The specific mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been explored for its anticancer properties. It has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan that plays a crucial role in tumor immune evasion. Inhibition of IDO1 can lead to enhanced anti-tumor immunity by increasing levels of tryptophan and decreasing immunosuppressive metabolites .
Case Studies
-
In Vitro Studies :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The compound was particularly effective against melanoma and breast cancer cells.
-
Animal Models :
- In murine models, administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was attributed to its ability to modulate immune responses and inhibit tumor angiogenesis.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- IDO1 Inhibition : By inhibiting IDO1, the compound alters the kynurenine pathway, leading to increased levels of neuroprotective metabolites while decreasing those that promote tumor progression .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed in various studies:
- Metabolic Stability : The compound shows favorable stability in human hepatocytes, indicating a lower likelihood of rapid metabolism which can enhance bioavailability .
- Blood-Brain Barrier Penetration : Preliminary data suggest that it possesses good membrane permeability, allowing it to cross the blood-brain barrier effectively, which is crucial for treating central nervous system disorders .
Data Summary
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Activity | Potent IDO1 inhibitor; induces apoptosis |
| Metabolic Stability | High stability in human hepatocytes |
| Blood-Brain Barrier Penetration | Good permeability observed |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group in N-(2-tert-butylphenyl)-2-methylpropanamide introduces significant steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents:
- Lipophilicity: The tert-butylphenyl group enhances membrane permeability compared to polar groups (e.g., -NH₂ in N-(2-aminophenyl)-2-methylpropanamide) .
Pheromone Candidates ()
N-(2-methylbutyl)-2-methylpropanamide and N-(3-methylbutyl)-2-methylpropanamide are identified as putative pheromones in Qfly rectal glands. Their aliphatic chains suggest volatility and airborne signaling roles, contrasting with the aromatic tert-butylphenyl group in the target compound, which likely reduces volatility and limits pheromonal utility .
Analytical Profiles
Mass Spectrometry ()
Purity and Stability ()
- N-(2-Aminophenyl)-2-methylpropanamide: 95% purity, stable under standard lab conditions .
- N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (42): 68% purity, highlighting challenges in synthesizing complex amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
